

Oral IL-17 Modulators: A Head-to-Head Comparison for Researchers

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Compound of Interest

Compound Name: *IL-17 modulator 1 disodium*

Cat. No.: *B10831949*

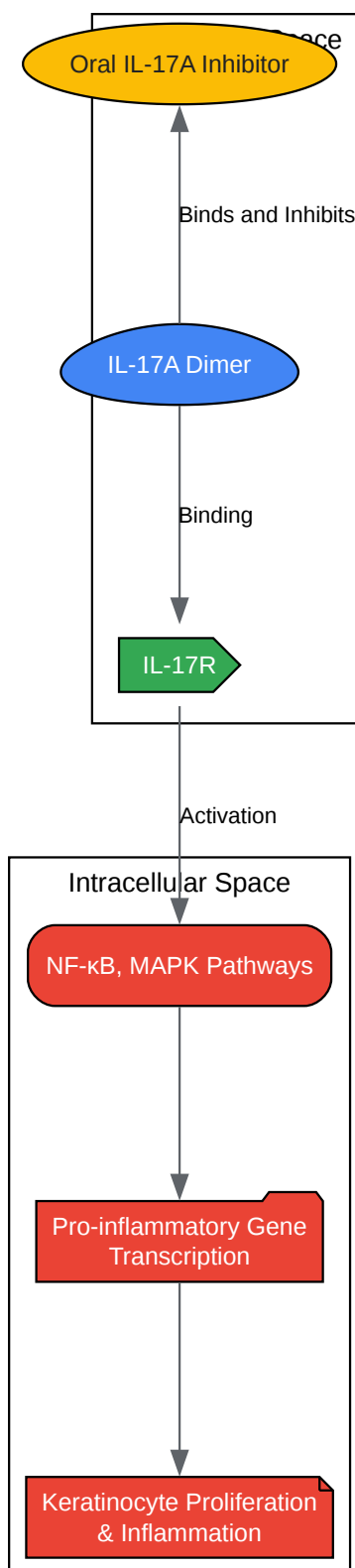
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The landscape of psoriasis treatment is rapidly evolving, with a growing interest in orally available small molecules that can offer a convenient alternative to injectable biologics. Among these, inhibitors of the pro-inflammatory cytokine Interleukin-17 (IL-17) are a promising class of therapeutics. This guide provides a head-to-head comparison of emerging oral IL-17 modulators, focusing on their mechanism of action, available preclinical and clinical data, and developmental status. This objective overview is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the IL-17 Pathway

Interleukin-17A (IL-17A) is a key cytokine in the pathogenesis of psoriasis and other autoimmune diseases. It is primarily produced by Th17 cells and, upon binding to its receptor (IL-17R) on keratinocytes, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, resulting in keratinocyte hyperproliferation and the characteristic plaques of psoriasis. Oral small molecule IL-17 inhibitors aim to disrupt this pathway by directly binding to the IL-17A cytokine, preventing its interaction with its receptor.^[1]

Below is a diagram illustrating the IL-17 signaling pathway and the point of intervention for oral IL-17A inhibitors.



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Caption: IL-17 Signaling Pathway and Inhibition.

Comparative Analysis of Oral IL-17 Modulators

Currently, there are no approved oral IL-17 inhibitors. However, several candidates are in clinical development. This section compares the available data for the most prominent molecules.

Feature	DC-806 (Eli Lilly)	DC-853 (Eli Lilly)	ASC50 (Ascletis Pharma)	LEO 153339 (LEO Pharma)
Target	IL-17A Subunit[2]	IL-17[3]	Interleukin-17 (IL-17)[4]	IL-17A/IL-17AR Interaction[5]
Development Phase	Phase 2b (Psoriasis)[2]	Phase 2 (Psoriasis)	Phase 1 (Psoriasis)[6]	Phase 1 (Completed)[1]
Reported Efficacy	Phase 1c (Psoriasis): 43.7% mean PASI reduction at 4 weeks (800 mg BID) vs 13.3% for placebo.[7]	Data not yet publicly available. Reported to have higher affinity and improved metabolic stability compared to DC-806.[8]	Preclinical data in a psoriasis animal model showed strong efficacy.[4]	Results from Phase 1 trial not yet publicly available.[1]
Available Preclinical Data	IC50 = 10.81 nM. [9]	Data not yet publicly available.	Preclinical studies in non-human primates showed higher drug exposure, longer half-life, and lower clearance compared to a comparator oral IL-17 inhibitor.[4]	Data not yet publicly available.

Reported Safety	Phase 1: Well-tolerated with no serious adverse events. Adverse events were mild-to-moderate.[2]	Data not yet publicly available.	Phase 1 trial is ongoing to evaluate safety and tolerability. [6]	Phase 1 trial completed, results not yet posted.[1]
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Experimental Protocols

Detailed experimental protocols for the clinical trials are crucial for interpreting the results. Below is a summary of the available information on the trial designs for these oral IL-17 modulators.

DC-806 Phase 1c Trial in Psoriasis

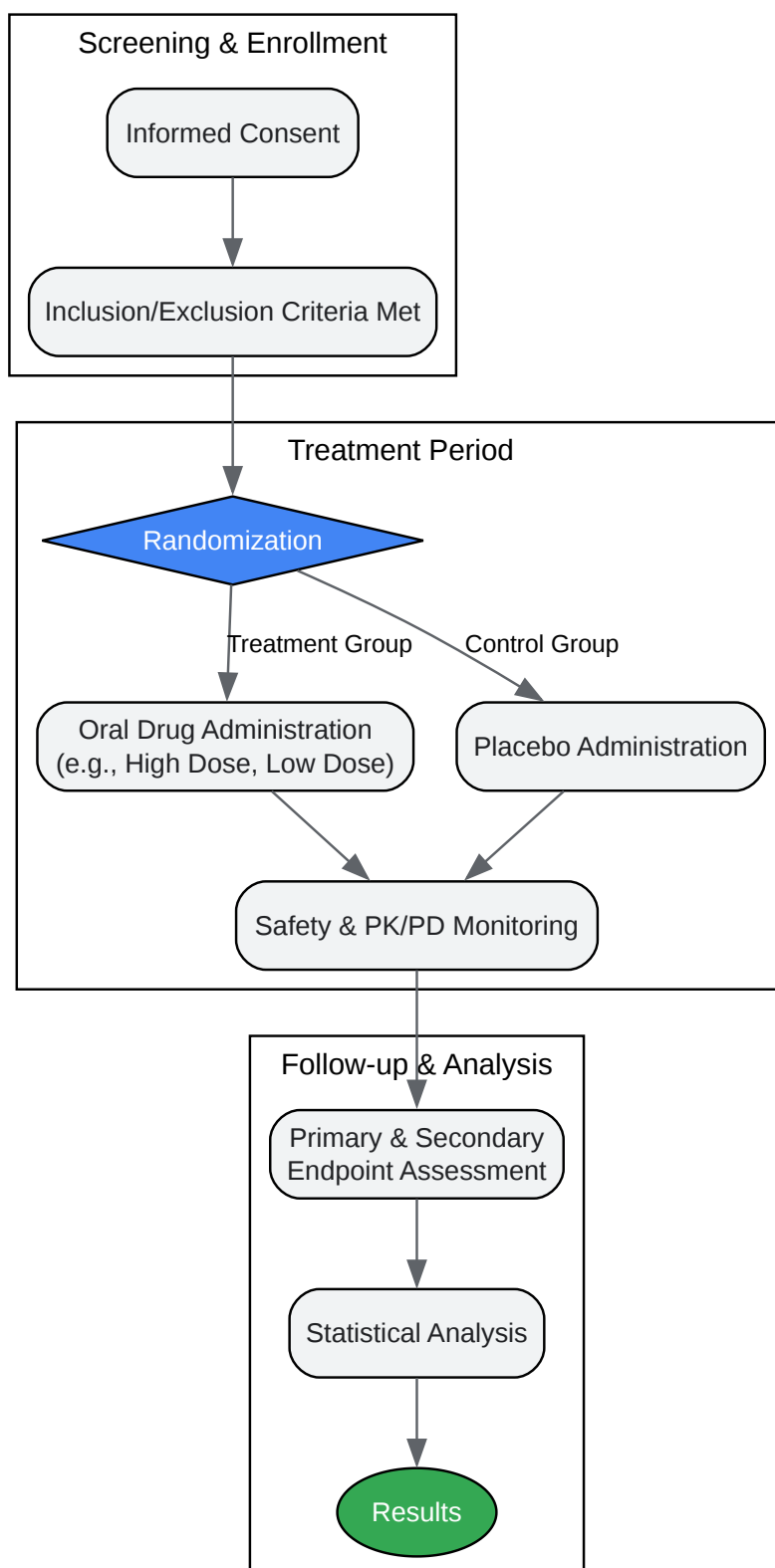
- Study Design: A first-in-human, randomized, double-blind, placebo-controlled proof-of-concept study.[7]
- Participant Population: Patients with psoriasis.[7]
- Treatment Arms:
 - High dose: 800 mg twice daily (BID)[7]
 - Low dose: 200 mg BID[7]
 - Placebo[7]
- Primary Endpoints: Safety and pharmacokinetics.[7]
- Exploratory Endpoint: Mean percentage reduction in Psoriasis Area and Severity Index (PASI) from baseline at 4 weeks.[7]

ASC50 Phase 1 Trial in Psoriasis

- Study Design: A randomized, double-blind, placebo-controlled, first-in-human study.[6]

- Participant Population: Healthy participants and patients with mild-to-moderate plaque psoriasis.[6]
- Primary Endpoints: Evaluate the safety, tolerability, and pharmacokinetics of ASC50.[4]
- Status: Dosing of the first participants has been completed.[6]

The following diagram illustrates a general workflow for a Phase 1 clinical trial of an oral psoriasis drug, based on the designs of the DC-806 and ASC50 trials.



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